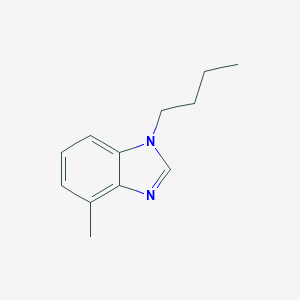

1-Butyl-4-methylbenzimidazole

Description

Structure

3D Structure

Propriétés

Numéro CAS |

156725-73-4 |

|---|---|

Formule moléculaire |

C12H16N2 |

Poids moléculaire |

188.27 g/mol |

Nom IUPAC |

1-butyl-4-methylbenzimidazole |

InChI |

InChI=1S/C12H16N2/c1-3-4-8-14-9-13-12-10(2)6-5-7-11(12)14/h5-7,9H,3-4,8H2,1-2H3 |

Clé InChI |

KGMXHMBSSATBJI-UHFFFAOYSA-N |

SMILES |

CCCCN1C=NC2=C(C=CC=C21)C |

SMILES canonique |

CCCCN1C=NC2=C(C=CC=C21)C |

Synonymes |

1H-Benzimidazole,1-butyl-4-methyl-(9CI) |

Origine du produit |

United States |

Theoretical and Computational Chemistry Investigations of 1 Butyl 4 Methylbenzimidazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties that are difficult or impossible to measure experimentally. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. google.com It is favored for its balance of accuracy and computational cost. The core principle of DFT is that the energy of a molecule can be determined from its electron density.

For a molecule like 1-Butyl-4-methylbenzimidazole, the first step in a DFT study is geometry optimization. This process computationally alters the molecule's geometry to find the most stable arrangement of its atoms, corresponding to a minimum on the potential energy surface. Studies on similar molecules, such as N-Butyl-1H-benzimidazole, have successfully used DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to achieve optimized geometries that show excellent agreement with experimental data. The presence of the butyl substituent at the N1 position is not expected to significantly alter the conjugation and structural organization of the core benzimidazole (B57391) ring. Once the geometry is optimized, key electronic properties like the dipole moment and total energy can be calculated to understand the molecule's polarity and stability.

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO (E_HOMO) is related to the molecule's ionization potential and its tendency to donate electrons, while the energy of the LUMO (E_LUMO) is related to its electron affinity.

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. In contrast, a small energy gap implies that the molecule is more reactive. For benzimidazole derivatives, these FMO energies are crucial for predicting their behavior in various applications, including as corrosion inhibitors, where electron donation to a metal surface is a key mechanism.

Theoretical studies on related benzimidazole derivatives provide representative values for these FMO properties.

Table 1: Representative Frontier Molecular Orbital Data from a Related Benzimidazole Derivative Data based on a theoretical study of a 2-alkylamino-4-(1-methylbenzimidazol-2-yl)thiazole derivative, calculated at the B3LYP/6-31G level.

| Parameter | Value (eV) |

| E_HOMO | -7.85 |

| E_LUMO | -2.31 |

| Energy Gap (ΔE) | 5.54 |

Source: Adapted from Chithra, K. R., & Reji, T. F. (2020).

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that align with the chemist's intuitive Lewis structure of bonds and lone pairs. This analysis provides detailed information on charge distribution, hybridization, and the nature of bonding and intermolecular interactions.

For this compound, NBO analysis would reveal the charge on each atom, showing how the electron density is distributed across the benzimidazole ring and the butyl and methyl substituents. It also describes the hybridization of atomic orbitals (e.g., sp², sp³) that form specific bonds. A key feature of NBO analysis is its ability to quantify donor-acceptor interactions, such as the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. This is particularly useful for understanding hyperconjugation and resonance effects that contribute to molecular stability. Studies on benzimidazole radicals, for instance, have used NBO analysis to map spin density and identify the most reactive sites.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule. It plots the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different charge regions.

Red/Yellow Regions: These indicate negative electrostatic potential, rich in electrons. They are susceptible to electrophilic attack and represent the nucleophilic sites of the molecule.

Blue Regions: These indicate positive electrostatic potential, which is electron-poor. They are susceptible to nucleophilic attack and represent the electrophilic sites.

Green Regions: These represent areas of neutral or near-zero potential.

For this compound, an MEP map would likely show the most negative potential concentrated around the nitrogen atom at position 3 of the imidazole (B134444) ring, which is a characteristic nucleophilic site in benzimidazoles. The hydrogen atoms of the alkyl groups and the aromatic ring would typically exhibit positive potential. This visual information is invaluable for predicting how the molecule will interact with other reagents, substrates, or biological receptors.

Ionization Energy (I): The energy required to remove an electron (I = -E_HOMO). A lower value indicates a greater tendency to donate electrons.

Electron Affinity (A): The energy released when an electron is added (A = -E_LUMO). A higher value indicates a greater tendency to accept electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). It indicates a molecule's polarizability.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons (ω = (I + A)² / (4 * 2η)).

These descriptors provide a quantitative framework for comparing the reactivity of different molecules. For instance, in corrosion inhibition studies, a high softness and low hardness are desirable properties for an inhibitor molecule.

Table 2: Representative Global Reactivity Descriptors from a Related Benzimidazole Derivative Data based on a theoretical study of a 2-alkylamino-4-(1-methylbenzimidazol-2-yl)thiazole derivative, calculated from its FMO energies.

| Descriptor | Formula | Value |

| Ionization Energy (I) | -E_HOMO | 7.85 eV |

| Electron Affinity (A) | -E_LUMO | 2.31 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.77 eV |

| Chemical Softness (S) | 1 / η | 0.36 eV⁻¹ |

| Electrophilicity Index (ω) | (I + A)² / (4 * 2η) | 4.60 eV |

Source: Calculated based on data from Chithra, K. R., & Reji, T. F. (2020).

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations analyze static molecules, Molecular Dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that reveals the molecule's dynamic behavior.

For this compound, MD simulations would be particularly useful for exploring the conformational flexibility of the n-butyl chain and its influence on how the molecule interacts with its environment. In the context of materials science, MD simulations are used to model the adsorption of benzimidazole derivatives onto metal surfaces to study their effectiveness as corrosion inhibitors. These simulations can calculate the interaction and binding energies between the inhibitor molecule and the surface, providing insights into the strength and nature of the adsorption process. Such simulations are typically run at a constant temperature (e.g., 298 K) for a duration sufficient to allow the system to reach equilibrium, often on the scale of picoseconds to nanoseconds.

Computational Spectroscopic Predictions and Validation

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound. Through methods such as Density Functional Theory (DFT), it is possible to calculate vibrational frequencies and nuclear magnetic resonance chemical shifts, providing a theoretical counterpart to experimental data. These predictions are invaluable for confirming molecular structures and understanding the electronic and geometric factors that govern spectroscopic behavior.

The vibrational modes of this compound can be computationally predicted using DFT calculations, often with the B3LYP functional. researchgate.net These theoretical spectra provide a basis for assigning the bands observed in experimental Fourier Transform Infrared (FT-IR) and Raman spectroscopy. The calculated harmonic vibrational wavenumbers are typically scaled to correct for anharmonicity and limitations in the theoretical model. acs.org

The vibrational spectrum of this compound is characterized by contributions from the benzimidazole ring system, the n-butyl group, and the methyl group.

Benzimidazole Ring Vibrations: The core benzimidazole structure gives rise to characteristic stretching and bending vibrations. The N-H stretching of an unsubstituted benzimidazole ring is typically observed in the 3205-3460 cm⁻¹ region. researchgate.net For N-substituted benzimidazoles like the title compound, this band is absent and replaced by vibrations associated with the substituent. Ring C-H stretching vibrations usually appear above 3000 cm⁻¹, while C=N and C=C stretching vibrations within the heterocyclic and benzene (B151609) rings are found in the 1400-1600 cm⁻¹ range. Ring breathing and other skeletal vibrations occur at lower frequencies. researchgate.net

Butyl Group Vibrations: The butyl substituent introduces its own set of characteristic vibrational modes. Asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups are expected in the 2855-2977 cm⁻¹ range. researchgate.net Bending (scissoring) vibrations for CH₂ and CH₃ typically appear around 1457 cm⁻¹ and 1376 cm⁻¹, respectively. researchgate.net Other deformations like twisting and rocking modes are found at lower wavenumbers. oatext.com

Methyl Group Vibrations: The 4-methyl group attached to the benzene ring also contributes distinct vibrations, which will overlap with those from the butyl chain's terminal methyl group.

A comparative analysis with related alkyl benzimidazoles suggests that the substitution on the nitrogen atom primarily affects low-frequency modes, such as C-H out-of-plane deformations and ring skeletal vibrations, which can shift by 10–15 cm⁻¹. researchgate.net

Table 1: Predicted Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Region |

| C-H Stretching (Aromatic) | 3000 - 3150 | FT-IR, Raman |

| C-H Stretching (Alkyl) | 2855 - 2977 | FT-IR, Raman |

| C=N / C=C Stretching (Ring) | 1400 - 1600 | FT-IR, Raman |

| CH₂ / CH₃ Bending | 1370 - 1460 | FT-IR, Raman |

| Ring Skeletal Vibrations | 1000 - 1300 | FT-IR, Raman |

| C-H Out-of-plane Bending | 700 - 900 | FT-IR, Raman |

Theoretical calculations are highly effective in predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the absolute shieldings of nuclei. researchgate.netresearchgate.net These calculated shieldings are then converted to chemical shifts (δ) by referencing them to a standard, usually Tetramethylsilane (TMS).

For substituted benzimidazoles, a strong linear correlation is generally found between the experimental chemical shifts and the calculated GIAO shielding tensors. researchgate.net The accuracy of these predictions is often within approximately 0.1 ppm for ¹H and 1 ppm for ¹³C, which is sufficient to aid in spectral assignment and even distinguish between isomers. researchgate.net

For this compound, the predicted chemical shifts would reflect the distinct electronic environments of each nucleus:

¹H NMR: Protons on the aromatic benzimidazole ring are expected to be the most deshielded, appearing in the downfield region of the spectrum. The protons of the butyl chain will show characteristic shifts, with the CH₂ group attached to the nitrogen atom being more deshielded than the other methylene (B1212753) and methyl groups further down the chain. The methyl group at the 4-position on the benzene ring will appear as a singlet in the typical aromatic methyl proton region.

¹³C NMR: The carbon atoms of the benzimidazole ring will have distinct chemical shifts, with the C2 carbon (between the two nitrogen atoms) typically being the most downfield. The carbons of the butyl chain and the 4-methyl group will appear in the upfield aliphatic region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Benzimidazole-H2 | ~8.0 | - |

| Benzimidazole-H5/H6 | ~7.1 - 7.5 | - |

| Benzimidazole-H7 | ~7.6 - 7.8 | - |

| 4-CH₃ | ~2.5 | ~17 |

| N-CH₂-(CH₂)₂-CH₃ | ~4.2 | ~45 |

| N-CH₂-CH₂-CH₂-CH₃ | ~1.8 | ~32 |

| N-(CH₂)₂-CH₂-CH₃ | ~1.4 | ~20 |

| N-(CH₂)₃-CH₃ | ~0.9 | ~13 |

| Benzimidazole-C2 | - | ~143 |

| Benzimidazole-C4 | - | ~132 |

| Benzimidazole-C5/C6 | - | ~115 - 125 |

| Benzimidazole-C7 | - | ~110 |

| Benzimidazole-C3a/C7a | - | ~135 - 142 |

Note: Predicted values are estimates based on data for similar benzimidazole derivatives and general chemical shift theory.

Studies on Nonlinear Optical (NLO) Properties through Hyperpolarizability Calculations

Computational methods are essential for investigating the nonlinear optical (NLO) properties of molecules, which are critical for applications in photonics and optoelectronics. dtic.mil The key molecular property related to second-order NLO effects is the first hyperpolarizability (β). aps.org

The NLO properties of this compound can be predicted by calculating its dipole moment (μ), polarizability (α), and first hyperpolarizability (β) using quantum chemical methods. The finite-field approach, often implemented in semi-empirical or DFT calculations, is a common technique. dtic.mildtic.mil This method calculates the energy or dipole moment of the molecule in the presence of an external static electric field. The hyperpolarizability components are then extracted from the derivatives of the energy or dipole moment with respect to the field strength. dtic.mil

Table 3: Calculated NLO Properties for a Representative Organic Molecule

| Property | Symbol | Typical Calculated Value (a.u.) |

| Dipole Moment | μ | 1 - 5 D |

| Average Polarizability | α | 50 - 150 |

| First Hyperpolarizability | β₀ | 1x10⁻³⁰ - 1x10⁻²⁸ esu |

Note: Values are illustrative for organic molecules and would require specific DFT or other quantum calculations for this compound.

These theoretical predictions are crucial for the rational design of new NLO materials, allowing for the screening of candidate molecules and the understanding of structure-property relationships before undertaking complex synthesis and experimental characterization. aps.org

Mechanistic Elucidation of Reactions Involving 1 Butyl 4 Methylbenzimidazole

Reaction Pathways in the Synthesis of 1-Butyl-4-methylbenzimidazole

The synthesis of this compound is typically not a single-step process but a sequential reaction pathway. The most common and versatile methods involve the initial formation of the benzimidazole (B57391) core followed by the introduction of the butyl group at the N-1 position.

A primary route begins with the condensation of 4-methyl-1,2-phenylenediamine with a one-carbon electrophile, such as formic acid or its derivatives. This reaction, a variation of the Phillips-Ladenburg synthesis, proceeds by nucleophilic attack of the amino groups on the carbonyl carbon, followed by cyclization and dehydration to form 4-methyl-1H-benzimidazole. researchgate.net

The crucial second step is the N-alkylation of the 4-methyl-1H-benzimidazole intermediate. researchgate.net This is typically an SN2 (bimolecular nucleophilic substitution) reaction. The nitrogen atom of the imidazole (B134444) ring acts as a nucleophile, attacking the electrophilic carbon of a butylating agent, most commonly an n-butyl halide like 1-bromobutane (B133212) or 1-chlorobutane. google.com The reaction is generally carried out in the presence of a base, such as potassium carbonate or sodium hydroxide (B78521), which deprotonates the N-H of the benzimidazole, increasing its nucleophilicity and facilitating the attack on the alkyl halide. researchgate.netresearchgate.net The choice of solvent and temperature can influence the reaction rate and yield.

An alternative pathway involves the reaction of 2-nitroanilines with aldehydes. For instance, a base-mediated reaction of a substituted 2-nitroaniline (B44862) can lead to the formation of the benzimidazole ring. nih.gov While versatile, this method can sometimes result in a mixture of products, including N-alkylated anilines alongside the desired N-alkoxybenzimidazoles. nih.gov

The table below summarizes a typical two-step synthesis pathway.

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | 4-methyl-1,2-phenylenediamine, Formic Acid | Acid catalyst (e.g., HCl), Heat | 4-methyl-1H-benzimidazole | Condensation/Cyclization |

| 2 | 4-methyl-1H-benzimidazole, 1-Bromobutane | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | This compound | N-alkylation (SN2) |

Mechanistic Investigations of Derivatization Reactions of this compound

Once synthesized, this compound can serve as a scaffold for the creation of more complex molecules through various derivatization reactions. These reactions can target the benzimidazole ring system or its substituents.

A key derivatization is the quaternization of the second nitrogen atom (N-3) of the imidazole ring. This reaction involves alkylation, for example with an alkyl halide like methyl iodide, to form a 1-butyl-3-alkyl-4-methylbenzimidazolium salt. arabjchem.org This transformation is mechanistically an SN2 reaction and is fundamental for producing the benzimidazolium-based ionic liquids discussed in the next section. mdpi.com

Further derivatization can occur at the methyl group attached to the benzene (B151609) ring. Palladium-catalyzed C-H functionalization reactions can be employed to perform arylations of the methyl group. nih.gov This process typically involves the deprotonation of the methyl C-H bond by a strong base, followed by oxidative addition of an aryl halide to a palladium(0) catalyst, and subsequent reductive elimination to form a new carbon-carbon bond, yielding a triaryl(heteroaryl)methane structure. nih.gov

Electrophilic substitution on the benzene portion of the benzimidazole ring is also possible. The positions of substitution are directed by the existing methyl group and the fused imidazole ring.

The table below outlines potential derivatization reactions.

| Reaction Type | Target Site | Reagents/Catalysts | Product Type | Mechanistic Highlights |

|---|---|---|---|---|

| Quaternization | N-3 Atom | Alkyl Halide (e.g., CH₃I) | Benzimidazolium Salt | SN2 Nucleophilic Substitution |

| C-H Arylation | C-4 Methyl Group | Aryl Halide, Palladium Catalyst, Strong Base | Triaryl(heteroaryl)methane derivative | Deprotonative Cross-Coupling Process |

Insights into the Catalytic Role of this compound as an Ionic Liquid Component

While this compound itself is not an ionic liquid, it is a direct precursor to benzimidazolium-based ionic liquids (BILs), which have garnered attention as catalysts and green reaction media. mdpi.comresearchgate.net The catalytic activity stems from the properties of the corresponding 1-butyl-3-alkyl-4-methylbenzimidazolium cation.

The mechanism of catalysis by imidazolium-based ionic liquids often involves hydrogen bonding. nih.govmdpi.com The proton at the C-2 position of the imidazolium (B1220033) ring is notably acidic and can act as a hydrogen bond donor. This interaction can activate electrophiles, such as the carbonyl group in aldehydes or carbonates, making them more susceptible to nucleophilic attack. nih.govmdpi.com This "electrophilic activation" is a key mechanistic feature in reactions like benzoin (B196080) condensation and Knoevenagel condensation. nih.govtci-thaijo.org

In some catalytic cycles, particularly those involving transition metals like palladium, the benzimidazolium salt can serve as a precursor to an N-heterocyclic carbene (NHC). nih.gov Deprotonation at the C-2 position by a base generates the highly reactive NHC, which can then act as a strong sigma-donating ligand to a metal center, forming a catalytically active NHC-metal complex. These complexes are effective in a variety of cross-coupling reactions, such as Suzuki and Heck reactions. arabjchem.orgnih.gov

The structure of the ionic liquid, including the nature of the N-alkyl groups (like the butyl group) and the counter-anion, significantly influences its physical properties (e.g., viscosity, thermal stability, solubility) and, consequently, its catalytic efficiency and recyclability. nih.govdoi.orgresearchgate.net For instance, the butyl group contributes to the lipophilicity of the cation, affecting its interaction with nonpolar substrates and solvents.

The following table presents examples of reactions where benzimidazolium or similar imidazolium ionic liquids act as catalysts, illustrating the potential applications derived from this compound.

| Reaction Type | Catalyst System | Role of Ionic Liquid Cation | Example Substrates | Mechanistic Insight |

|---|---|---|---|---|

| Benzoin Condensation | Benzimidazolium salt / Base | Precursor to NHC catalyst | Aromatic Aldehydes | NHC adds to aldehyde, forming Breslow intermediate. tci-thaijo.org |

| Heck Coupling | Palladium complex / Imidazolium IL | NHC ligand precursor / Stabilizing medium | Aryl halides, Alkenes | Forms highly active and stable Pd-NHC catalyst. arabjchem.orgnih.gov |

| Knoevenagel Condensation | Functionalized Ionic Liquid | Brønsted acid/base catalyst, H-bond donor | Aldehydes, Active Methylene (B1212753) Compounds | Activation of carbonyl group via hydrogen bonding. nih.gov |

Following a comprehensive search for academic and research applications of the chemical compound "this compound," it has been determined that there is a significant lack of specific published research on this exact molecule within the requested contexts of corrosion inhibition and catalysis.

The available scientific literature focuses on structurally related but distinct benzimidazole derivatives. For instance, extensive research exists for compounds such as 1-Butyl-2-(4-methylphenyl)benzimidazole and general N-Butyl-1H-benzimidazole , which have been studied for their properties as corrosion inhibitors. researchgate.netnjtech.edu.cnmdpi.com However, the specific placement of the methyl group at the 4-position of the benzimidazole ring, as specified in "this compound," does not appear in the corrosion and catalysis research found.

Due to the strict requirement to focus solely on "this compound" and to ensure scientific accuracy, it is not possible to generate the requested article with detailed findings, data tables, and in-depth analysis for each subsection of the provided outline. Attributing the findings from other benzimidazole derivatives to this specific compound would be inaccurate and misleading.

Therefore, the requested article cannot be provided at this time due to the absence of specific research data for this compound in the specified fields of application.

Academic and Research Applications of 1 Butyl 4 Methylbenzimidazole

Catalysis and Green Chemistry Applications

Exploration of 1-Butyl-4-methylbenzimidazole as an Organocatalyst or Ligand Component

While direct catalytic applications of this compound as a standalone organocatalyst are not extensively documented, its molecular framework is highly significant for its potential role as a ligand precursor in metal-catalyzed reactions. Benzimidazoles are recognized as tremendously important heterocycles in modern homogeneous catalysis, particularly as a source for N-heterocyclic carbenes (NHCs) researchgate.net.

This compound can be readily converted into a benzimidazolium salt through alkylation of the N3 nitrogen atom. Subsequent deprotonation of the C2 position yields a highly stable N-heterocyclic carbene. These NHC ligands are known for their strong σ-donating properties, which allow them to form robust bonds with transition metals, creating stable and highly active catalysts mdpi.com. The resulting metal-NHC complexes exhibit exceptional stability towards heat, air, and moisture mdpi.com. The butyl and methyl groups on the this compound backbone allow for fine-tuning of the steric and electronic properties of the corresponding NHC ligand, which in turn influences the efficacy and selectivity of the metallic catalyst in various organic transformations researchgate.netmdpi.com.

Applications in Specific Organic Transformations (e.g., Esterification, C-C Coupling, C-H Activation)

The structure of this compound makes it a promising candidate for use in several critical organic transformations, primarily by serving as a precursor to more complex catalytic systems.

Esterification: A closely related compound, N-Butyl-1H-benzimidazole, has been identified as a platform molecule for the synthesis of Brønsted acidic ionic liquids, which are effective catalysts for the esterification of aliphatic acids nih.gov. By functionalizing the second nitrogen atom of this compound with an acidic group (e.g., a sulfonic acid-containing alkyl chain), a similar task-specific ionic liquid could be generated to catalyze esterification reactions under environmentally benign conditions.

C-C Coupling Reactions: The compound's most significant potential application lies in its role as a precursor for NHC ligands used in palladium-catalyzed cross-coupling reactions mdpi.com. The resulting NHC-palladium complexes are powerful catalysts for Suzuki-Miyaura and Heck reactions, which are fundamental for forming carbon-carbon bonds nih.gov. These catalysts are particularly effective for coupling challenging substrates like aryl chlorides, which are less reactive than the corresponding bromides and iodides but are more cost-effective and widely available mdpi.com. The imidazolium (B1220033) cation derived from benzimidazole (B57391) can react with palladium complexes to form the active carbene-Pd catalyst essential for these transformations nih.gov.

C-H Activation: The benzimidazole scaffold is a common substrate for C-H activation, a modern synthetic strategy that allows for the direct functionalization of C-H bonds researchgate.net. Research has shown that N-substituted benzimidazoles, such as N-methylbenzimidazole, can undergo nickel-catalyzed C-H arylation at the C2 position rsc.org. This suggests that the C2-H bond of this compound is a prime site for direct functionalization with various aryl, heteroaryl, or alkyl groups, providing a streamlined route to more complex derivatives without the need for pre-functionalization steps like halogenation researchgate.netrsc.org.

| Transformation | Potential Role of this compound | Catalyst System Example (from related compounds) | Reference |

| Esterification | Precursor to a Brønsted acidic ionic liquid catalyst. | N-Butyl-1H-benzimidazole-derived acidic ionic liquid. | nih.gov |

| C-C Coupling | Precursor to an N-heterocyclic carbene (NHC) ligand. | Bis-benzimidazolium salt / Pd(OAc)₂ for Suzuki-Miyaura reactions. | mdpi.com |

| C-H Activation | Substrate for direct functionalization at the C2 position. | Ni(OTf)₂ / dcype for arylation of N-methylbenzimidazole. | rsc.org |

Role in Ionic Liquid Formulations for Sustainable Chemical Processes

This compound is an excellent precursor for the synthesis of benzimidazolium-based ionic liquids (ILs). Ionic liquids are salts with melting points below 100 °C, often regarded as "green" or sustainable alternatives to volatile organic solvents due to their low vapor pressure, high thermal stability, and tunable properties nih.gov.

By quaternizing the N3 nitrogen of this compound with an alkyl halide, a 1-butyl-3-alkyl-4-methylbenzimidazolium salt is formed. The resulting cation, paired with an appropriate anion (e.g., tetrafluoroborate (B81430) [BF₄]⁻, hexafluorophosphate (B91526) [PF₆]⁻, or bromide [Br]⁻), constitutes an ionic liquid electrochemsci.orgmdpi.com. The physical and chemical properties of the IL, such as viscosity, polarity, and miscibility with other solvents, can be precisely controlled by selecting the cation and anion nih.gov. This "designer solvent" nature makes them highly adaptable for various applications, including as reaction media, catalysts, and extraction solvents mdpi.comnih.gov. For instance, the well-studied 1-butyl-3-methyl-imidazolium tetrafluoroborate ([BMIM][BF₄]) is a versatile IL used in electrochemistry and as a reaction medium, highlighting the utility of the N-butyl substituted imidazolium core electrochemsci.orgnih.gov. The use of ILs derived from this compound could offer sustainable pathways in chemical synthesis by facilitating catalyst recycling and reducing reliance on toxic and volatile organic compounds nih.govresearchgate.net.

Role as a Synthetic Intermediate and Building Block in Organic Synthesis

This compound is a valuable synthetic intermediate and a versatile heterocyclic building block for the construction of more complex, high-value molecules, particularly in medicinal chemistry acs.orgresearchgate.net. The pre-defined substitution pattern—a butyl group at the N1 position and a methyl group at the C4 position—provides a strategic starting point for multi-step syntheses.

The N-butyl group often improves the solubility of the molecule and its derivatives in common organic solvents, which is a practical advantage in synthetic workflows. The benzimidazole core itself is a key pharmacophore found in numerous pharmaceuticals nih.gov. Syntheses of complex, biologically active molecules have been reported that incorporate a 1-butyl-benzimidazole core, demonstrating its utility as a foundational structure researchgate.net. The remaining positions on the scaffold, particularly the C2, C5, C6, and C7 atoms, are available for further elaboration. These positions can be functionalized using a variety of modern synthetic methods, including electrophilic substitution, halogenation followed by cross-coupling, or direct C-H activation, to build intricate molecular architectures researchgate.net. This modular approach allows chemists to systematically modify the structure to optimize biological activity or other properties, as seen in the development of drugs like the antihypertensive agent Telmisartan, which features a bis-benzimidazole core acs.org.

Advanced Spectroscopic and Structural Characterization Methodologies Applied to 1 Butyl 4 Methylbenzimidazole

Vibrational Spectroscopy for Functional Group and Bond Characterization (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and characterizing the chemical bonds within a molecule. For 1-Butyl-4-methylbenzimidazole, these non-destructive methods would provide a unique vibrational fingerprint.

In a typical FT-IR analysis of a benzimidazole (B57391) derivative, characteristic absorption bands would be expected. For instance, the N-H stretching vibrations of the imidazole (B134444) ring, if present, are generally observed in the region of 3200-2900 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic butyl and methyl groups would appear around 3100-2850 cm⁻¹. The C=N stretching of the imidazole moiety typically gives a strong band in the 1650-1550 cm⁻¹ region. Furthermore, C-C stretching vibrations within the benzene (B151609) ring are expected in the 1600-1400 cm⁻¹ range, while C-H in-plane and out-of-plane bending vibrations provide further structural information at lower wavenumbers.

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be particularly useful for characterizing the C-C bonds of the benzene ring and the butyl chain. The combination of both FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule, aiding in its structural confirmation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the precise structural elucidation of organic compounds. Through ¹H NMR and ¹³C NMR, the chemical environment of each hydrogen and carbon atom in this compound can be mapped, providing detailed information about its connectivity and stereochemistry.

¹H NMR: The ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the butyl group protons, and the methyl group protons. The aromatic protons on the benzimidazole ring would typically appear in the downfield region (δ 7.0-8.0 ppm), with their splitting patterns (e.g., doublets, triplets) revealing their coupling with neighboring protons and thus their relative positions on the ring. The protons of the butyl group would show characteristic multiplets in the aliphatic region (δ 0.9-4.5 ppm). The terminal methyl group of the butyl chain would likely appear as a triplet, while the methylene (B1212753) groups would present as more complex multiplets. The methyl group attached to the benzimidazole ring would appear as a singlet in the aromatic or slightly upfield region.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The aromatic carbons of the benzimidazole ring would resonate in the δ 110-150 ppm range. The carbons of the butyl group would be found in the upfield region (δ 10-70 ppm). The position of the methyl group on the benzimidazole ring would influence the chemical shifts of the adjacent aromatic carbons, aiding in the confirmation of its location.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, mass spectrometry would confirm its molecular formula (C₁₂H₁₆N₂) by providing the mass-to-charge ratio (m/z) of its molecular ion.

Upon ionization, the molecular ion of this compound would undergo characteristic fragmentation. The fragmentation pattern would likely involve the loss of the butyl group or parts of it, leading to the formation of stable carbocations or radical cations. For example, a prominent fragment could correspond to the benzimidazole core after the cleavage of the butyl chain. Analysis of these fragment ions provides valuable information for confirming the structure of the parent molecule. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, further confirming the elemental composition.

X-ray Crystallography for Solid-State Molecular Architecture Determination

The resulting crystal structure would unambiguously confirm the connectivity of the atoms and the substitution pattern on the benzimidazole ring. It would also reveal the planarity of the benzimidazole system and the orientation of the butyl and methyl substituents relative to the ring. Furthermore, X-ray crystallography provides detailed information about the packing of the molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the supramolecular architecture.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Lattices

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from X-ray crystallography. For this compound, this analysis would provide insights into the nature and extent of the forces holding the molecules together in the solid state.

Future Research Trajectories for 1 Butyl 4 Methylbenzimidazole

Development of Novel and Sustainable Synthetic Routes

Traditional synthesis methods for benzimidazoles often rely on harsh reaction conditions, toxic solvents, and complex purification procedures. eprajournals.com The future of chemical synthesis for compounds like 1-Butyl-4-methylbenzimidazole lies in the adoption of green chemistry principles to develop routes that are not only efficient but also environmentally benign and economically viable. niscpr.res.insphinxsai.com

Key research directions include:

Microwave-Assisted Synthesis: Microwave-induced reactions can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles compared to conventional heating methods. This approach could be optimized for the condensation of N-butyl-3-methyl-o-phenylenediamine or the N-alkylation of 4-methylbenzimidazole with a butyl halide.

Catalyst-Free and Solvent-Free Reactions: Research is moving towards eliminating catalysts and volatile organic solvents entirely. eprajournals.combohrium.com Grinding techniques or reactions using renewable feedstocks under solvent-free conditions represent a highly sustainable path forward. eprajournals.com

Use of Green Catalysts and Solvents: When a catalyst is necessary, the focus is on developing heterogeneous, reusable, and non-toxic options. nih.gov Catalysts such as zinc triflate, ammonium (B1175870) chloride, and iron-based complexes have shown promise in benzimidazole (B57391) synthesis. sphinxsai.com Similarly, replacing hazardous solvents with water, ethanol (B145695), or deep eutectic solvents aligns with green chemistry goals. researchgate.net A sustainable route for the N-1 alkylation of benzimidazole derivatives has been developed using an alkaline water-SDS system, which enhances reaction rates by improving substrate solubility. researchgate.net

Table 1: Potential Green Synthetic Methods for this compound

| Method | Catalyst/Medium | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Alumina, various catalysts | Rapid reaction times, high efficiency, reduced byproducts. |

| Catalyst-Free Synthesis | Ethanol | High atom economy, no toxic waste, energetically favorable. bohrium.com |

| Green Catalysis | Ammonium Chloride (NH4Cl) | Economical, environmentally viable, simple procedure. niscpr.res.insphinxsai.com |

| Surfactant-Mediated Synthesis | Alkaline Water-SDS | Avoids volatile organic solvents, enhances reaction rate. researchgate.net |

| Solid-Support Synthesis | Silica Gel | Solvent-free, simple workup, efficient absorption of reactants. mdpi.com |

Advanced Computational Modeling for Predictive Reactivity and Application-Specific Design

Computational chemistry offers powerful tools to predict molecular properties and guide experimental work, saving significant time and resources. For this compound, advanced modeling can unlock a deeper understanding of its chemical behavior and fast-track its development for specific applications.

Future computational research should focus on:

Density Functional Theory (DFT) Studies: DFT is a robust method for investigating the electronic structure of molecules. nih.gov By calculating parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, researchers can predict the compound's chemical reactivity, stability, and potential sites for electrophilic and nucleophilic attack. nih.govnih.gov This is crucial for designing new reactions and understanding interaction mechanisms.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a compound and its properties. researchgate.net By developing QSAR models for a series of this compound derivatives, it would be possible to predict their performance in applications like corrosion inhibition or as electronic materials based on specific molecular descriptors. doi.orgvjs.ac.vn

Molecular Docking and Dynamics Simulations: While often used for biological targets, these simulations can also model interactions in non-biological systems. nih.govnih.gov For instance, simulations could predict the adsorption energy and orientation of this compound on a metal surface, providing insight into its potential as a corrosion inhibitor. doi.org

Table 2: Computational Approaches for this compound Research

| Computational Method | Key Parameters | Predicted Properties & Applications |

|---|---|---|

| Density Functional Theory (DFT) | HOMO-LUMO energy gap, electron density, electrostatic potential | Chemical reactivity, kinetic stability, reaction mechanisms. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Molecular descriptors (e.g., LogP, dipole moment, surface area) | Predictive models for performance in specific applications (e.g., corrosion inhibition efficiency). researchgate.netdoi.org |

| Molecular Dynamics (MD) | Interaction energy, conformational changes, adsorption behavior | Stability of molecule-surface complexes, mechanism of action in material applications. nih.govmdpi.com |

Exploration of Undiscovered Non-Biological Applications

While benzimidazoles are heavily researched for their pharmacological activities, their unique chemical structure makes them suitable for a range of non-biological and material science applications. The specific structure of this compound, combining a polar heterocyclic core with a nonpolar butyl group, suggests potential in applications requiring specific interfacial behavior.

Promising areas for future investigation include:

Corrosion Inhibition: Benzimidazole derivatives are effective corrosion inhibitors for various metals and alloys, particularly in acidic media. researchgate.netacs.org Their effectiveness stems from the ability of the nitrogen heteroatoms and the π-electrons of the aromatic system to adsorb onto the metal surface, forming a protective barrier. rsc.orgresearchgate.net The butyl group on this compound could enhance this protective effect by creating a more hydrophobic layer, further repelling corrosive aqueous species.

Organic Electronics: The conjugated π-system of the benzimidazole ring makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The butyl and methyl substituents can be used to tune solubility in organic solvents and influence the solid-state packing of the molecules, which are critical parameters for device performance.

Ligands for Catalysis: The nitrogen atoms in the imidazole (B134444) ring can coordinate with metal ions, making benzimidazole derivatives useful as ligands in coordination chemistry and catalysis. The butyl and methyl groups can provide steric hindrance to control the reactivity and selectivity of a metal catalyst.

Table 3: Potential Non-Biological Applications for this compound

| Application Area | Relevant Molecular Properties | Research Goal |

|---|---|---|

| Corrosion Inhibition | Heteroatoms (N) for adsorption, aromatic π-system, hydrophobic butyl group. rsc.org | Development of a highly efficient inhibitor for steel or copper alloys in industrial settings. rsc.org |

| Organic Electronics | Conjugated aromatic system, tunable solubility via alkyl groups. | Design of novel materials for use as charge transport layers or emitters in electronic devices. |

| Coordination Chemistry | Metal-coordinating nitrogen atoms, sterically influencing substituents. | Synthesis of novel metal complexes with unique catalytic or photophysical properties. |

Systematic Design and Synthesis of this compound Derivatives for Enhanced Chemical Functionalities

The functional properties of this compound can be precisely tuned through systematic chemical modification. The synthesis of a library of derivatives, guided by computational predictions and structure-property relationships, is a critical future trajectory for optimizing this molecule for specific tasks. nih.gov Previous work on 1-substituted-4-methylbenzimidazole derivatives has already demonstrated that modifications can systematically increase affinity for biological receptors, a principle that can be extended to chemical applications. nih.gov

Strategies for derivatization include:

Modification of the N-1 Butyl Chain: Introducing functional groups (e.g., hydroxyl, amino, ether) onto the butyl chain can alter solubility, polarity, and provide new reactive handles for further functionalization or polymerization.

Substitution on the Benzene (B151609) Ring: The available positions on the benzene moiety (positions 5, 6, and 7) are prime targets for introducing electron-donating or electron-withdrawing groups. These substitutions can modulate the electronic properties of the entire molecule, impacting its reactivity, adsorption characteristics, and photophysical behavior. nih.gov

Functionalization at the C-2 Position: While the target molecule is unsubstituted at C-2, this position is a common site for derivatization in the broader benzimidazole class. Adding aryl, alkyl, or other functional groups at this position would create a new family of compounds based on the 1-butyl-4-methyl core, significantly expanding its chemical diversity and potential applications. eurekaselect.com

Table 4: Strategies for Derivatization of this compound

| Substitution Site | Potential Substituents | Targeted Functional Enhancement |

|---|---|---|

| N-1 Butyl Chain | -OH, -NH2, -COOH | Increased hydrophilicity, sites for covalent attachment. |

| Benzene Ring (C-5, C-6, C-7) | -F, -Cl, -NO2, -OCH3 | Modulation of electronic properties (HOMO/LUMO levels), improved adsorption. nih.gov |

| C-2 Position | Phenyl, Thienyl, Pyridyl | Extension of π-conjugation, introduction of new coordination sites. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-Butyl-4-methylbenzimidazole and its derivatives?

- Methodological Answer : The synthesis typically involves condensation reactions between substituted benzimidazole precursors and alkylating agents. For example, alkylation of 4-methylbenzimidazole with 1-bromobutane under reflux in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours yields this compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended . Structural confirmation requires FT-IR (to identify N-H and C-N stretching bands) and (to verify alkyl chain integration and aromatic proton splitting patterns) .

Q. How can researchers validate the structural integrity of synthesized this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For instance, Zhou et al. (2009) resolved the crystal structure of a tert-butyl-substituted benzimidazole analog, confirming bond lengths (mean C–C = 0.002 Å) and torsional angles via SC-XRD . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight validation and for carbon-environment analysis .

Q. What spectroscopic techniques are critical for characterizing substituent effects on benzimidazole cores?

- Methodological Answer : UV-Vis spectroscopy can track electronic transitions influenced by substituents (e.g., alkyl groups altering π→π* transitions). For advanced analysis, HMBC NMR experiments map nitrogen environments, critical for differentiating regioisomers in benzimidazole derivatives .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data for benzimidazole derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict molecular geometry, vibrational frequencies, and electronic properties. For example, discrepancies in experimental vs. calculated shifts may arise from solvent effects or crystal packing, which can be modeled using the Polarizable Continuum Model (PCM) . Molecular dynamics (MD) simulations further assess conformational stability in solution .

Q. What strategies optimize the biological activity of this compound derivatives in anticonvulsant studies?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents. Azad et al. (2024) synthesized hydrazine carboxamide derivatives of benzimidazoles, testing anticonvulsant efficacy via maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. Activity trends correlated with electron-withdrawing groups (e.g., -Cl, -NO) at specific positions, validated by in vitro GABA receptor binding assays .

Q. How do steric and electronic factors influence the crystal packing of this compound analogs?

- Methodological Answer : SC-XRD data (e.g., unit cell parameters: ) reveal that bulky substituents like tert-butyl groups induce steric hindrance, reducing π-π stacking interactions. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H···H, C-H···π), while lattice energy calculations (using PIXEL software) rationalize packing efficiency .

Q. What statistical approaches are recommended for analyzing contradictory bioassay results across benzimidazole derivatives?

- Methodological Answer : Multivariate analysis (e.g., principal component analysis, PCA) identifies outliers and clusters in bioactivity datasets. For dose-response inconsistencies, nonlinear regression models (e.g., Hill equation) with bootstrapping (1000 iterations) calculate EC confidence intervals. Contradictions due to assay variability require Bland-Altman plots or Cohen’s kappa coefficient for inter-rater reliability testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.